Methyl 2-(o-tolyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate typically involves the reaction of o-toluidine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(o-tolyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, carboxylic acids, alcohols, and amines, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl 2-(o-tolyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate
Comparison: Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is a compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an o-tolyl group and a carboxylate ester. This structure is significant for its interaction with various biological targets.
2. Biological Activities
2.1 Anticancer Activity
Research indicates that methyl pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
The following table summarizes the IC50 values of related compounds against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Thiadiazolopyrimidine Derivative 16a | MCF-7 | 5.69 |
Thiadiazolopyrimidine Derivative 17b | HepG2 | 8.84 |
Note: TBD indicates that specific data for this compound was not available in the current literature but is expected to be comparable based on structural similarity .
2.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Similar pyrimidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
3.1 Enzyme Inhibition
Pyrimidine derivatives are known to interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes. For instance, they may inhibit enzymes involved in DNA replication or repair, contributing to their anticancer effects .
3.2 Modulation of Signaling Pathways
Research suggests that similar compounds may influence key signaling pathways, such as NF-kB and ER stress pathways, which are crucial in inflammation and cancer progression .
4. Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives:
- A study demonstrated that a related compound significantly inhibited tumor growth in vivo by inducing apoptosis in cancer cells through activation of caspase pathways .
- Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, showing reduced levels of pro-inflammatory cytokines in treated models .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is necessary to elucidate its full potential and develop it into a therapeutic agent.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 2-(2-methylphenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-3-4-6-11(9)12-14-7-10(8-15-12)13(16)17-2/h3-8H,1-2H3 |
InChI Key |
ANFGTERFWVIGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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